5-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Overview

Description

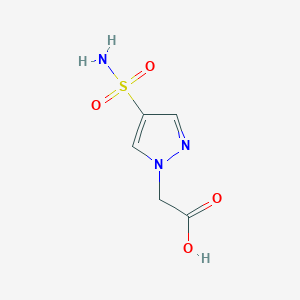

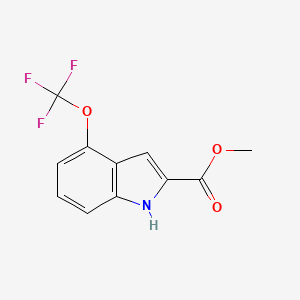

“5-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with a molecular formula of C10H5BrFNO3 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, involves a wide range of protocols. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of bromine and fluorine atoms, along with a carboxylic acid group, adds to the complexity of the molecule.Scientific Research Applications

Photolabile Protecting Groups

5-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid and related brominated hydroxyquinolines have been explored for their utility as photolabile protecting groups. These compounds show significant single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, offering a versatile tool for controlled release in biochemical studies (Fedoryak & Dore, 2002).

Metalation and Functionalization

The metalation and functionalization of bromo-fluoroquinolines, including derivatives similar to this compound, have been studied for their potential in synthesizing carboxylic acids and other functionalized compounds. These processes enable the introduction of functional groups at specific positions on the quinoline ring, offering pathways for the synthesis of complex organic compounds with excellent yields (Ondi, Volle, & Schlosser, 2005).

Antiproliferative Activity

Ruthenium(II)–arene complexes featuring substituted picolinato ligands, including derivatives of isoquinoline-3-carboxylic acid, have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. These studies highlight the potential of quinoline derivatives in the development of new chemotherapeutic agents, with specific complexes showing significant cytotoxic activity against a range of tumor cells while exhibiting low cytotoxicity in normal cells (Ivanović et al., 2014).

Photoluminescence Properties

The photoluminescence properties of hydroxyquinoline derivatives, including bromo-fluoro-substituted compounds, have been extensively studied. These materials, along with their metallic complexes, exhibit significant potential for applications in optical materials and sensors. The luminescence properties, including shifts in wavelength and fluorescence lifetime, suggest their utility in designing novel photoluminescent materials for various technological applications (Xin-hua, He-ping, & Yan, 2007).

Fluorescent Sensors

Derivatives of 8-hydroxyquinoline have been synthesized for use as selective fluorescent sensors, demonstrating considerable specificity and sensitivity to particular metal ions. This research underscores the potential of bromo-fluoroquinoline derivatives in environmental monitoring, biomedical imaging, and the development of diagnostic tools (Peng, Wang, & Sha, 2007).

Properties

IUPAC Name |

5-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDSJKJZJZKGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)

![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)